molecular formula C18H20OS B1360592 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898793-82-3

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No. B1360592
CAS RN: 898793-82-3
M. Wt: 284.4 g/mol
InChI Key: JPKCAAWGLSZANN-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone (3-DMPTMPP) is an organic compound belonging to the class of thiophenes. It is a colorless solid that is soluble in organic solvents. 3-DMPTMPP has a variety of applications in the scientific and research fields, including its use as a synthetic intermediate, a biochemical research tool, and a laboratory reagent.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone and related compounds have been explored in various chemical synthesis and reaction studies. For example, studies have investigated the reactions of similar compounds with phenols and aryl halides, exploring their potential in yielding novel derivatives and exploring reaction mechanisms (Chandrasekhar, Heimgartner, & Schmid, 1977). Further research has delved into the synthesis of related compounds, such as 4,6-dihydrothieno[3,4-b]thiophene derivatives, which can serve as precursors or equivalents for other chemical structures (Chou & Tsai, 1991).

Biodegradability and Toxicity Studies

  • Substances related to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone have been evaluated for their biodegradability and toxicity. For example, the anaerobic biodegradability and toxicity of substituted phenols, including dimethylphenol, have been assessed, providing insights into their environmental impact and interactions in biological systems (O'Connor & Young, 1989).

Material Science and Engineering Applications

  • Research has also focused on the applications of related compounds in material science, such as the electroactive polymerization of dimethylthiophenol, which could have implications for developing new materials with specific electrical properties (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992). This area of research is significant for advancing technologies in electronics and other industries.

Environmental Analysis and Detection

  • Methods for detecting and analyzing compounds similar to 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone in environmental samples have been developed. This includes the determination of priority phenolic compounds in water and industrial effluents using advanced extraction and chromatography techniques, which is crucial for environmental monitoring and pollution control (Castillo, Puig, & Barceló, 1997).

Mechanism of Action

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .

Mode of Action

Based on its structural similarity to amitraz, it might interact with alpha-adrenergic and octopamine receptors, leading to overexcitation and potentially paralysis and death in insects .

Biochemical Pathways

Amitraz, a structurally similar compound, is known to inhibit monoamine oxidases and prostaglandin synthesis . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might also affect these pathways.

Pharmacokinetics

Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar properties, which could impact its bioavailability.

Result of Action

Amitraz, a structurally similar compound, is known to cause overexcitation, potentially leading to paralysis and death in insects . This suggests that 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone might have similar effects.

Action Environment

Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water . This suggests that environmental factors such as temperature and humidity might influence the action and stability of 3-(2,4-Dimethylphenyl)-4’-thiomethylpropiophenone.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-5-15(14(2)12-13)8-11-18(19)16-6-9-17(20-3)10-7-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKCAAWGLSZANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644677
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898793-82-3
Record name 3-(2,4-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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